The synthesis of ribosyl-ribosyladenine can be achieved through several methods, including:
Ribosyl-ribosyladenine consists of two ribose sugar units linked to an adenine base. The molecular formula is CHNO, indicating a complex structure with multiple functional groups.
Ribosyl-ribosyladenine participates in various biochemical reactions:
These reactions are critical for understanding its role in cellular metabolism and signaling pathways.
The mechanism of action for ribosyl-ribosyladenine primarily involves its role as a nucleotide analog:
Experimental data suggest that modifications in its structure can significantly affect its biological activity, making it a valuable tool for studying nucleotide functions.
Relevant data indicate that the compound's stability and reactivity are crucial for its applications in biochemical research.
Ribosyl-ribosyladenine has several applications in scientific research:
Ribosyl-ribosyladenine (systematic name: O-β-D-ribofuranosyl-(1''→2')-adenosine) is a bis-ribosylated adenine derivative with the molecular formula C₁₅H₂₁N₅O₁₀. It consists of an adenine nucleobase connected to two ribose sugars via distinct glycosidic linkages. The primary ribose (Ribose1) is attached to adenine's N9 position, forming a standard β-N9-glycosidic bond as in canonical adenosine. The secondary ribose (Ribose2) is linked to the 2'-OH group of Ribose1 through an O-glycosidic bond, resulting in a disaccharide-like architecture [2] [5].
The anomeric carbon of Ribose2 exhibits α/β stereochemistry, significantly influencing the molecule's three-dimensional conformation. Equilibrium dynamics in solution reveal multiple puckering states for both ribose units:
Table 1: Key Isomeric and Structural Features
Property | Description |
---|---|
Molecular Formula | C₁₅H₂₁N₅O₁₀ |
Anomeric Configuration | α/β mixture at Ribose2 anomeric carbon |
Ribose1 Pucker | C2'-endo (∼80% abundance) |
Ribose2 Pucker | C3'-endo (∼70% abundance) |
Tautomeric Forms | Adenine exists predominantly as N9H-amino tautomer |
The N-glycosidic bond between adenine and Ribose1 is a β-N9-linkage, identical to that in standard adenosine. This bond forms via nucleophilic attack of adenine's N9 on the anomeric carbon (C1') of ribose in its α-furanose form, stabilized by acid catalysis [3]. Crucially, the O-glycosidic bond connecting Ribose1 and Ribose2 exhibits β-1''→2' stereochemistry, as determined by:
Isomerism arises from:
Table 2: Glycosidic Bond Characteristics
Bond Type | Linkage | Stereochemistry | Experimental Proof |
---|---|---|---|
N-Glycosidic (Ade-Rib1) | N9-C1' | β | NMR, X-ray of analogous nucleosides |
O-Glycosidic (Rib1-Rib2) | C1''-O2' | β(1''→2') | Periodate oxidation, β-elimination, enzymatic specificity [2] |
Ribosyl-ribosyladenine serves as a structural intermediate between adenosine and complex NAD+ derivatives:
Ribosyl-ribosyladenine is cataloged across major chemical databases under standardized identifiers:
Database | Identifier | Synonyms |
---|---|---|
CAS Registry | 28269-89-8 | Adenine, O-β-D-ribofuranosyl-(1''→2')-O-β-D-ribofuranosyl-; O-β-ribosyl-(1''→2')-adenosine |
PubChem CID | 440315 | 7-(5-Phospho-α-D-ribosyl)adenine (phosphorylated variant) [1] |
ChemSpider | 4470639 | O-β-D-Ribofuranosyl-(1→2)-O-β-D-ribofuranosyladenine |
Database entries confirm its classification as a disaccharide nucleoside derived from adenosine. The PubChem entry (CID 440315) specifically references the 5''-phosphorylated form isolated from yeast, emphasizing its biological occurrence [1] [7].
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